4,4'-Oxybis[N-ethyl-benzenesulfonamide]
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Overview
Description
4,4’-Oxybis[N-ethyl-benzenesulfonamide] is an organic compound with the molecular formula C16H20N2O5S2. It is a sulfonamide derivative, characterized by the presence of two N-ethyl-benzenesulfonamide groups connected by an oxygen atom. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] typically involves the reaction of N-ethyl-benzenesulfonamide with a suitable oxidizing agent. One common method includes the use of 4,4’-oxybisbenzoic acid as a starting material, which undergoes a series of reactions to form the desired sulfonamide derivative .
Industrial Production Methods
Industrial production of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, purification through crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis[N-ethyl-benzenesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,4’-Oxybis[N-ethyl-benzenesulfonamide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybis(benzenesulfonamide): Similar structure but lacks the N-ethyl groups.
N-ethyl-benzenesulfonamide: Contains only one sulfonamide group and lacks the oxygen linkage.
4,4’-Oxybisbenzoic acid: Contains carboxylic acid groups instead of sulfonamide groups
Uniqueness
4,4’-Oxybis[N-ethyl-benzenesulfonamide] is unique due to its specific structural features, such as the presence of N-ethyl groups and the oxygen linkage between the sulfonamide groups.
Properties
IUPAC Name |
N-ethyl-4-[4-(ethylsulfamoyl)phenoxy]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-3-17-24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZNLANOMSPUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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